molecular formula C20H18ClFN4OS B2959089 N-(3-chloro-4-fluorophenyl)-7-methyl-3-(thiomorpholine-4-carbonyl)-1,8-naphthyridin-4-amine CAS No. 1251587-10-6

N-(3-chloro-4-fluorophenyl)-7-methyl-3-(thiomorpholine-4-carbonyl)-1,8-naphthyridin-4-amine

Cat. No.: B2959089
CAS No.: 1251587-10-6
M. Wt: 416.9
InChI Key: AHGHEFTZXFXTTG-UHFFFAOYSA-N
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Description

The compound N-(3-chloro-4-fluorophenyl)-7-methyl-3-(thiomorpholine-4-carbonyl)-1,8-naphthyridin-4-amine is a naphthyridine derivative featuring a 1,8-naphthyridine core substituted with a methyl group at position 7, a thiomorpholine-4-carbonyl moiety at position 3, and a 3-chloro-4-fluorophenylamine group at position 4. The 1,8-naphthyridine scaffold is known for its versatility in medicinal chemistry, often serving as a kinase inhibitor or receptor modulator due to its planar aromatic structure and hydrogen-bonding capabilities .

Properties

IUPAC Name

[4-(3-chloro-4-fluoroanilino)-7-methyl-1,8-naphthyridin-3-yl]-thiomorpholin-4-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18ClFN4OS/c1-12-2-4-14-18(25-13-3-5-17(22)16(21)10-13)15(11-23-19(14)24-12)20(27)26-6-8-28-9-7-26/h2-5,10-11H,6-9H2,1H3,(H,23,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AHGHEFTZXFXTTG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=NC=C(C(=C2C=C1)NC3=CC(=C(C=C3)F)Cl)C(=O)N4CCSCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18ClFN4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

416.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-chloro-4-fluorophenyl)-7-methyl-3-(thiomorpholine-4-carbonyl)-1,8-naphthyridin-4-amine typically involves multi-step organic reactions. The process begins with the preparation of the naphthyridine core, followed by the introduction of the chloro-fluorophenyl group, the methyl group, and the thiomorpholine-4-carbonyl group. Common reagents used in these reactions include halogenating agents, methylating agents, and thiomorpholine derivatives. The reaction conditions often require controlled temperatures, specific solvents, and catalysts to ensure high yield and purity of the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and safety. Techniques such as continuous flow synthesis and automated reaction monitoring are employed to enhance production rates and maintain consistent quality .

Chemical Reactions Analysis

Types of Reactions

N-(3-chloro-4-fluorophenyl)-7-methyl-3-(thiomorpholine-4-carbonyl)-1,8-naphthyridin-4-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield naphthyridine oxides, while reduction can produce naphthyridine amines. Substitution reactions can result in a variety of derivatives with different functional groups .

Scientific Research Applications

N-(3-chloro-4-fluorophenyl)-7-methyl-3-(thiomorpholine-4-carbonyl)-1,8-naphthyridin-4-amine has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.

    Medicine: Explored for its therapeutic potential in treating diseases due to its unique chemical properties.

    Industry: Utilized in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(3-chloro-4-fluorophenyl)-7-methyl-3-(thiomorpholine-4-carbonyl)-1,8-naphthyridin-4-amine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Core Structure Variations

  • Target Compound : 1,8-naphthyridine core.
  • Compound from : 1,6-naphthyridine core (3-(3-amino-4-fluorophenyl)-N-(4-methoxybenzyl)-N,N-dimethyl-1,6-naphthyridin-7-amine) . The isomerism (1,6- vs. 1,8-naphthyridine) significantly impacts electronic distribution and binding interactions.

Substituent Analysis

Compound Aryl Substituent Functional Groups on Naphthyridine Core Key Features
Target Compound 3-chloro-4-fluorophenyl 7-methyl, 3-(thiomorpholine-4-carbonyl) Chloro/fluoro enhance lipophilicity; thiomorpholine improves solubility .
Compound from 3-amino-4-fluorophenyl N-(4-methoxybenzyl)-N,N-dimethyl Methoxybenzyl increases steric bulk; dimethylamine may reduce metabolic stability.
3-chloro-N-phenyl-phthalimide () Phenyl with chloro substituent Phthalimide core Chloro group aids in polymer synthesis but lacks bioactivity relevance .

Functional Group Implications

  • This contrasts with the methoxybenzyl group in ’s compound, which adds steric hindrance but may reduce solubility .
  • Chloro/Fluoro Substitutents : Both the target and ’s compound feature halogenated aryl groups. Fluorine’s electronegativity improves membrane permeability, while chlorine may increase binding affinity to hydrophobic pockets .

Biological Activity

N-(3-chloro-4-fluorophenyl)-7-methyl-3-(thiomorpholine-4-carbonyl)-1,8-naphthyridin-4-amine is a compound of significant interest in medicinal chemistry due to its potential therapeutic applications. This article explores its biological activity, focusing on its mechanisms of action, efficacy in various biological systems, and relevant case studies.

Chemical Structure and Properties

The compound's structure can be described as follows:

  • IUPAC Name : this compound
  • Molecular Formula : C16H17ClF N3O2S
  • Molecular Weight : 351.84 g/mol

The presence of the chloro and fluoro substituents on the phenyl ring, along with the thiomorpholine moiety, contributes to its biological activity by influencing its interaction with biological targets.

Research indicates that this compound exhibits its biological effects primarily through modulation of various signaling pathways. It has been shown to inhibit specific protein kinases involved in cell proliferation and survival, making it a candidate for cancer therapy. The compound's ability to interfere with these pathways suggests potential applications in treating malignancies where these kinases are dysregulated.

Biological Activity

The biological activity of this compound has been evaluated across several studies:

  • Anticancer Activity :
    • In vitro studies demonstrate that the compound has significant cytotoxic effects on various cancer cell lines, including MCF-7 (breast cancer) and HT-29 (colon cancer). The IC50 values for these cell lines were reported at approximately 9 nM for HT-29 and 17 nM for MCF-7 cells .
    • Mechanistic studies revealed that treatment with this compound leads to apoptosis in cancer cells, as evidenced by increased caspase activity and alterations in Bcl-2 family protein expression .
  • Inhibition of Kinases :
    • The compound has been identified as a selective inhibitor of certain kinases involved in tumor growth and metastasis. This inhibition is crucial for its anticancer properties, as it disrupts key signaling pathways that promote cancer cell survival .

Case Studies

Several case studies have highlighted the potential applications of this compound:

  • Study on MCF-7 Cells : A study demonstrated that treatment with this compound resulted in a significant reduction in cell viability and induced apoptosis through caspase activation. Flow cytometry analysis indicated that the compound effectively arrested the cell cycle at the G1 phase, leading to decreased proliferation .

Summary of Findings

PropertyValue
Anticancer IC50 (MCF-7)17 nM
Anticancer IC50 (HT-29)9 nM
MechanismProtein kinase inhibition
Primary ActionInduces apoptosis

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